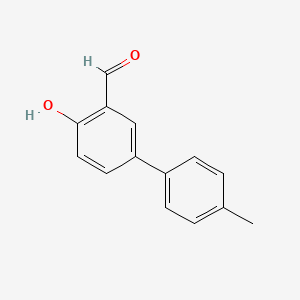

2-Formyl-4-(4-methylphenyl)phenol

Description

2-Formyl-4-(4-methylphenyl)phenol is an aromatic compound featuring a phenol backbone substituted with a formyl (-CHO) group at position 2 and a 4-methylphenyl (-C₆H₄CH₃) group at position 4. Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol. The compound’s structure combines electron-donating (methyl) and electron-withdrawing (formyl) substituents, influencing its chemical reactivity and physical properties. The phenolic -OH group enables hydrogen bonding, while the formyl group offers sites for nucleophilic or electrophilic reactions, making it a versatile intermediate in organic synthesis and materials science .

Properties

IUPAC Name |

2-hydroxy-5-(4-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)12-6-7-14(16)13(8-12)9-15/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUKPAZTVBWHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602408 | |

| Record name | 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-98-9 | |

| Record name | 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Formyl-4-(4-methylphenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-Formyl-4-(4-methylphenyl)phenol can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: 2-Carboxy-4-(4-methylphenyl)phenol

Reduction: 2-Hydroxymethyl-4-(4-methylphenyl)phenol

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Formyl-4-(4-methylphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(4-methylphenyl)phenol involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Formyl-4-(4-methylphenyl)phenol with three analogs, emphasizing substituent effects on properties:

Key Findings:

Substituent Electronic Effects: The methyl group in this compound donates electrons via hyperconjugation, slightly deactivating the aromatic ring compared to the trifluoromethyl (-CF₃) group in its analog, which strongly withdraws electrons, increasing the formyl group’s electrophilicity . The hydroxymethyl (-CH₂OH) substituent in 2-Formyl-4-(4-hydroxymethylphenyl)phenol introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water .

Hydrogen Bonding and Crystal Packing: The phenolic -OH and formyl groups in all compounds facilitate hydrogen bonding. However, the hydroxymethyl analog forms additional intermolecular interactions via its -CH₂OH group, likely leading to higher melting points and more stable crystalline structures .

Solubility and Reactivity: The trifluoromethyl analog’s -CF₃ group reduces water solubility but improves compatibility with fluorinated solvents, making it suitable for reactions requiring non-polar environments . The methoxy (-OCH₃) group in 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol donates electrons, counterbalancing the electron-withdrawing -CF₃ group and creating a unique reactivity profile for targeted synthesis .

Applications :

- The methyl-substituted compound is a flexible intermediate for pharmaceuticals and agrochemicals due to its balanced reactivity.

- The trifluoromethyl variant’s stability under harsh conditions makes it valuable in fluoropolymer synthesis .

- Hydroxymethyl derivatives are preferred in drug design for improved bioavailability via enhanced solubility .

Biological Activity

2-Formyl-4-(4-methylphenyl)phenol, also known as 2-(4-methylphenyl)-4-formylphenol, is a compound with the chemical formula C14H12O2 and a CAS number of 893737-98-9. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound features a phenolic hydroxyl group and an aldehyde functional group, which are crucial for its biological activity. The presence of the methyl group on the aromatic ring may influence its interaction with biological targets.

Chemical Structure

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 224.24 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several compounds, including this compound, using the disk diffusion method. The results demonstrated that this compound produced notable inhibition zones against:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines.

Research Findings on Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial or cancer cells, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.